molecular formula C20H17N B14462887 N-Phenyl-2-(2-phenylethenyl)aniline CAS No. 67345-80-6

N-Phenyl-2-(2-phenylethenyl)aniline

Katalognummer: B14462887
CAS-Nummer: 67345-80-6
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: LYXWRHJFQAOPGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-2-(2-phenylethenyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a phenyl group and a phenylethenyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Phenyl-2-(2-phenylethenyl)aniline can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperature and/or high pressure to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using palladium-catalyzed methods due to their efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high product purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-2-(2-phenylethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-2-(2-phenylethenyl)aniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Phenyl-2-(2-phenylethenyl)aniline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aniline: A simpler aromatic amine with a single phenyl group attached to the nitrogen atom.

    N-Phenyl-2-phenylethanamine: Similar structure but with a saturated ethyl group instead of the phenylethenyl group.

    N,N-Diphenylamine: Contains two phenyl groups attached to the nitrogen atom.

Uniqueness

N-Phenyl-2-(2-phenylethenyl)aniline is unique due to the presence of both phenyl and phenylethenyl groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler anilines .

Eigenschaften

CAS-Nummer

67345-80-6

Molekularformel

C20H17N

Molekulargewicht

271.4 g/mol

IUPAC-Name

N-phenyl-2-(2-phenylethenyl)aniline

InChI

InChI=1S/C20H17N/c1-3-9-17(10-4-1)15-16-18-11-7-8-14-20(18)21-19-12-5-2-6-13-19/h1-16,21H

InChI-Schlüssel

LYXWRHJFQAOPGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.